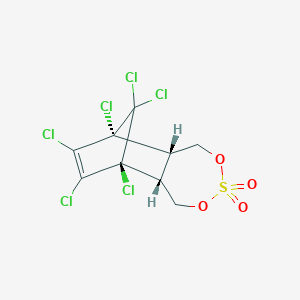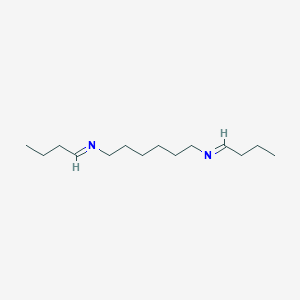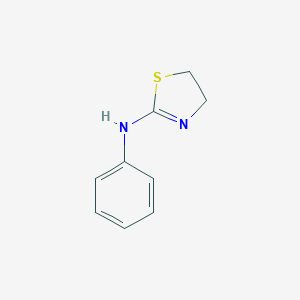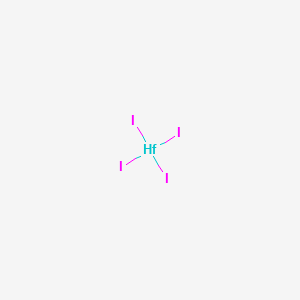
Tetrayoduro de hafnio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium tetraiodide, with the chemical formula HfI₄, is a compound of hafnium and iodine. It is a yellow-orange crystalline solid that is primarily used in the production of high-purity hafnium metal. Hafnium tetraiodide is known for its high melting point of 449°C and boiling point of 400°C . The compound is significant in various industrial and scientific applications due to its unique properties.
Aplicaciones Científicas De Investigación
Hafnium tetraiodide has several scientific research applications, including:
Material Science: Used in the production of high-purity hafnium metal, which is essential for various high-temperature and corrosion-resistant applications.
Nuclear Industry: Hafnium metal, derived from hafnium tetraiodide, is used in control rods for nuclear reactors due to its high neutron absorption cross-section.
Catalysis: Hafnium-based compounds, including hafnium tetraiodide, are used as catalysts in various chemical reactions.
Metal-Organic Frameworks (MOFs): Hafnium tetraiodide is used in the synthesis of hafnium-based MOFs, which have applications in gas storage, separation, and catalysis.
Mecanismo De Acción
Target of Action
Hafnium tetraiodide is primarily used in the production of hafnium metal . It interacts with a heated tungsten filament in the crystal bar process .
Mode of Action
The compound is produced by heating a mixture of hafnium with excess iodine . In the crystal bar process, the vapor of the tetraiodide is passed over a heated tungsten filament . This results in the reduction of the tetraiodide to hafnium metal .
Biochemical Pathways
Its primary use is in the production of hafnium metal, which is used in various industrial applications .
Result of Action
The primary result of the action of hafnium tetraiodide is the production of hafnium metal . Hafnium metal has various uses, including in alloying with iron, titanium, niobium, and other metals, in nuclear control rods, and in gas-filled and incandescent lamps .
Action Environment
Hafnium tetraiodide is a red-orange, moisture-sensitive, sublimable solid . Its reactivity and stability can be influenced by environmental factors such as temperature and humidity. For instance, it is produced by heating a mixture of hafnium with excess iodine , and it can sublimate (transition directly from a solid to a gas) under certain conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hafnium tetraiodide is typically prepared through the reaction of hafnium metal with iodine. The process involves heating hafnium metal in the presence of iodine gas, which results in the formation of hafnium tetraiodide. The reaction can be represented as follows:
Hf+2I2→HfI4
Industrial Production Methods: The industrial production of hafnium tetraiodide often employs the van Arkel-de Boer process. In this method, hafnium tetraiodide is produced by passing iodine vapor over heated hafnium metal. The resulting hafnium tetraiodide vapor is then decomposed on a hot tungsten filament to yield high-purity hafnium metal .
Análisis De Reacciones Químicas
Types of Reactions: Hafnium tetraiodide undergoes several types of chemical reactions, including:
Reduction: Hafnium tetraiodide can be reduced to hafnium metal using reducing agents such as aluminum or magnesium.
Decomposition: At elevated temperatures, hafnium tetraiodide decomposes to form hafnium metal and iodine gas.
Common Reagents and Conditions:
Reducing Agents: Aluminum, magnesium, and sodium are commonly used to reduce hafnium tetraiodide to hafnium metal.
Reaction Conditions: These reactions typically occur at high temperatures, often in the range of 600°C to 850°C.
Major Products:
Hafnium Metal: The primary product of the reduction and decomposition reactions of hafnium tetraiodide.
Iodine Gas: Released during the decomposition process.
Comparación Con Compuestos Similares
Hafnium tetraiodide can be compared with other tetrahalides of group four elements, such as:
Titanium Tetraiodide (TiI₄): Similar in structure and reactivity, but titanium tetraiodide has a lower melting and boiling point compared to hafnium tetraiodide.
Zirconium Tetraiodide (ZrI₄): Zirconium tetraiodide is isostructural with hafnium tetraiodide and shares similar chemical properties.
Uniqueness: Hafnium tetraiodide is unique due to its high thermal stability and its ability to produce high-purity hafnium metal, which is crucial for applications in the nuclear industry and advanced material science .
Propiedades
Número CAS |
13777-23-6 |
|---|---|
Fórmula molecular |
HfI4 |
Peso molecular |
686.10 g/mol |
Nombre IUPAC |
hafnium(4+);tetraiodide |
InChI |
InChI=1S/Hf.4HI/h;4*1H/q+4;;;;/p-4 |
Clave InChI |
YCJQNNVSZNFWAH-UHFFFAOYSA-J |
SMILES |
I[Hf](I)(I)I |
SMILES canónico |
[I-].[I-].[I-].[I-].[Hf+4] |
Key on ui other cas no. |
13777-23-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



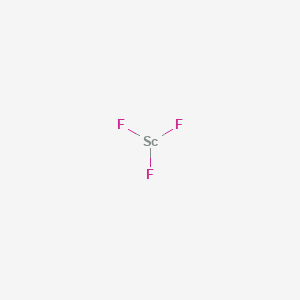

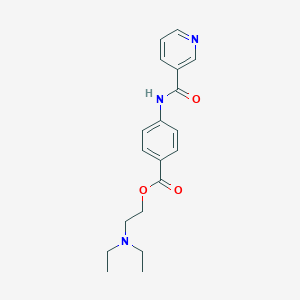
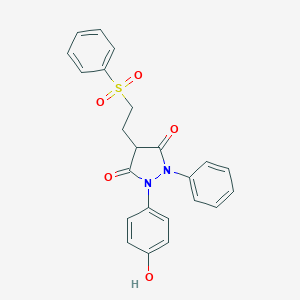
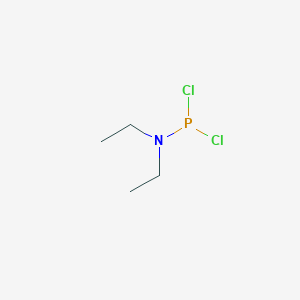
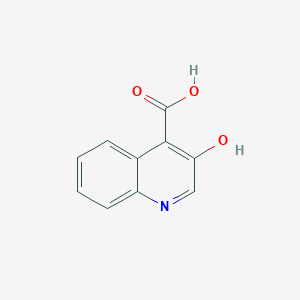
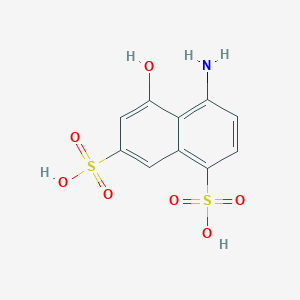
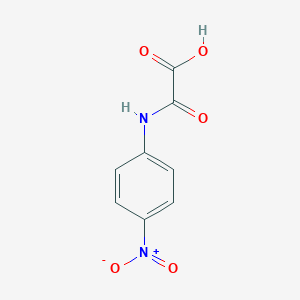
![N,N'-[Iminobis(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]bis(benzamide)](/img/structure/B86157.png)
